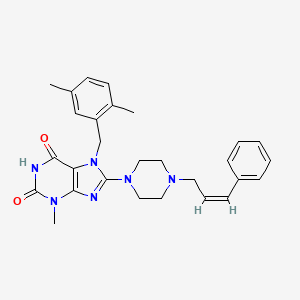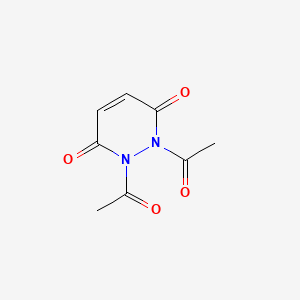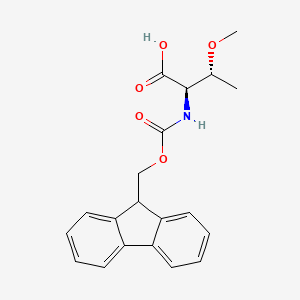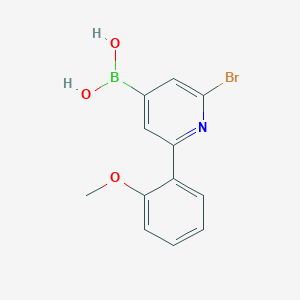
(2-Bromo-6-(2-methoxyphenyl)pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-6-(2-methoxyphenyl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a bromo group and a methoxyphenyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-(2-methoxyphenyl)pyridin-4-yl)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. This can be achieved through various methods, including:
Palladium-catalyzed borylation: Using a palladium catalyst, the bromopyridine derivative reacts with a boron reagent such as bis(pinacolato)diboron under mild conditions to form the boronic acid.
Direct borylation: This method involves the direct introduction of the boronic acid group into the pyridine ring using boron reagents and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the synthesis.
Types of Reactions:
Suzuki–Miyaura coupling: This is the most common reaction involving this compound.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Palladium catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.
Solvents: Common solvents include toluene, ethanol, and water.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Chemistry:
Organic synthesis: The compound is widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology and Medicine:
Drug development: Boronic acid derivatives are explored for their potential as enzyme inhibitors and in drug delivery systems.
Industry:
Wirkmechanismus
The primary mechanism of action for (2-Bromo-6-(2-methoxyphenyl)pyridin-4-yl)boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative addition: The palladium catalyst inserts into the carbon-bromine bond of the bromopyridine derivative.
Transmetalation: The boronic acid group transfers to the palladium complex.
Reductive elimination: The final step forms the carbon-carbon bond, releasing the coupled product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
(3-Bromo-2-methoxypyridin-4-yl)boronic acid: Similar structure but with different substitution pattern.
2-Methoxypyridine-5-boronic acid pinacol ester: Another boronic acid derivative used in similar coupling reactions.
Uniqueness: (2-Bromo-6-(2-methoxyphenyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in coupling reactions. The presence of both a bromo and a methoxy group on the pyridine ring provides distinct electronic properties that can be leveraged in various synthetic applications .
Eigenschaften
Molekularformel |
C12H11BBrNO3 |
|---|---|
Molekulargewicht |
307.94 g/mol |
IUPAC-Name |
[2-bromo-6-(2-methoxyphenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H11BBrNO3/c1-18-11-5-3-2-4-9(11)10-6-8(13(16)17)7-12(14)15-10/h2-7,16-17H,1H3 |
InChI-Schlüssel |
VXTRCXRUPDMSAB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC(=C1)Br)C2=CC=CC=C2OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


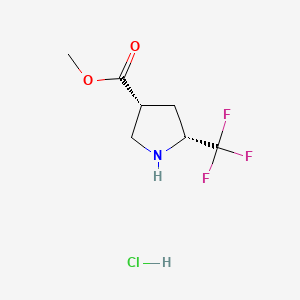
![5-(2-hydroxy-5-methylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14083611.png)
![2'-Amino-3,3'-dimethyl-[1,1'-binaphthalen]-2-ol](/img/structure/B14083618.png)
![2,3,4,5-tetrahydroxypentyl (2E,6E,10E,14E)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B14083621.png)
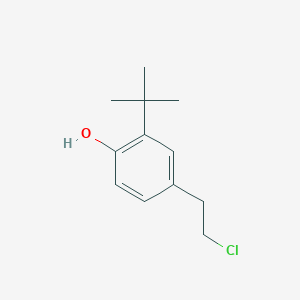
![7-Methyl-1-(3-propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083632.png)
![Aluminate(4-),chloro[29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-N29,N30,N31,N32]-, tetrahydrogen, (SP-5-12)-](/img/structure/B14083637.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14083642.png)
![Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3]](/img/structure/B14083643.png)
